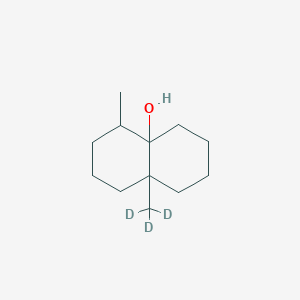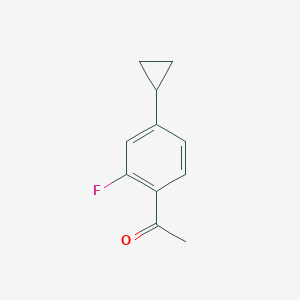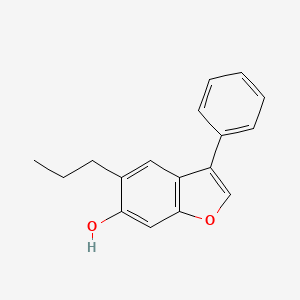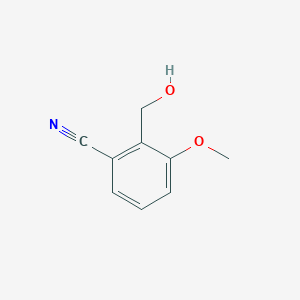
1-(2-Naphthyl)cyclobutanecarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Naphthyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C15H14O2 This compound features a cyclobutane ring attached to a naphthyl group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and decarboxylation reactions can be applied on a larger scale. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted naphthyl derivatives.
科学研究应用
1-(2-Naphthyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Naphthyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological molecules. Additionally, the naphthyl group can engage in π-π interactions with aromatic residues in proteins, affecting the compound’s overall activity.
相似化合物的比较
Cyclobutanecarboxylic Acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
2-Naphthoic Acid: Contains a naphthyl group and a carboxylic acid group but lacks the cyclobutane ring.
Naphthalene Derivatives: Various naphthalene-based compounds with different functional groups and structural modifications.
Uniqueness: 1-(2-Naphthyl)cyclobutanecarboxylic Acid is unique due to its combination of a cyclobutane ring and a naphthyl group, which imparts distinct chemical and physical properties
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-naphthalen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c16-14(17)15(8-3-9-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2,(H,16,17) |
InChI 键 |
MOLBQWSJJFUBET-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)
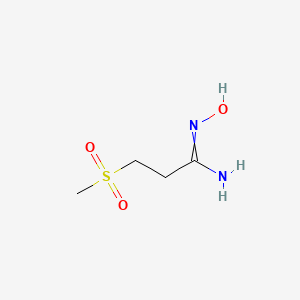
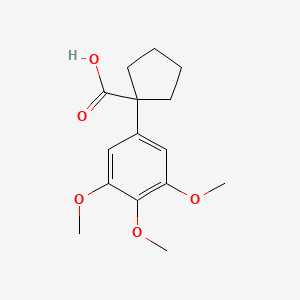
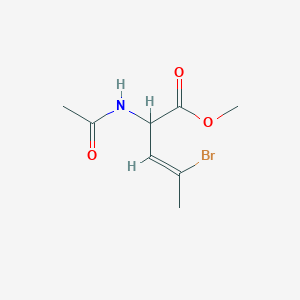
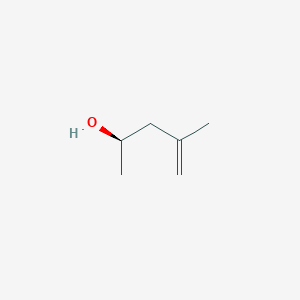

![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
